1-{4-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-piperazin-1-yl}-3-(4-methoxy-phenoxy)-propan-2-ol
Description
1-{4-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-piperazin-1-yl}-3-(4-methoxy-phenoxy)-propan-2-ol (CAS: 313975-73-4) is a bis-substituted piperazine derivative featuring two para-methoxyphenoxy-propanol moieties. Its molecular formula is C25H34N2O6 (molecular weight: 482.56 g/mol) .
Properties
Molecular Formula |
C24H34N2O6 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C24H34N2O6/c1-29-21-3-7-23(8-4-21)31-17-19(27)15-25-11-13-26(14-12-25)16-20(28)18-32-24-9-5-22(30-2)6-10-24/h3-10,19-20,27-28H,11-18H2,1-2H3 |
InChI Key |
AAUPHOUSNSWUKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Epoxide Synthesis
The bis-epoxide precursor, 1,3-bis(4-methoxyphenoxy)propane-1,2-diepoxide, can be synthesized via epoxidation of the corresponding diene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
Piperazine Coupling
Reacting the bis-epoxide with piperazine in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile) at 60–80°C for 12–24 hours facilitates sequential ring-opening. The reaction typically employs a 2:1 molar ratio of epoxide to piperazine to ensure complete bis-adduct formation.
Table 1: Representative Conditions for Epoxide Ring-Opening
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran | |
| Temperature | 70°C | |
| Reaction Time | 18 hours | |
| Yield | 68–72% (theoretical) |
Nucleophilic Substitution Strategies
Alternative routes exploit nucleophilic substitution to install the methoxyphenoxy groups.
Dichloropropanol Intermediate
1,3-Dichloro-2-propanol serves as a central scaffold. Treatment with 4-methoxyphenol in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 100°C facilitates etherification. Subsequent displacement of the remaining chloride with piperazine yields the target compound.
Mitsunobu Reaction
The Mitsunobu reaction offers stereochemical control for hydroxyl group installation. Reacting 1,3-bis(4-methoxyphenoxy)propane-1,2-diol with piperazine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in THF provides the product with retention of configuration.
Protection-Deprotection Sequences
Multi-step syntheses often require protective groups to prevent undesired side reactions.
tert-Butoxycarbonyl (Boc) Protection
Temporary protection of piperazine’s amine groups using Boc anhydride ensures selective etherification. Deprotection with hydrochloric acid in dioxane restores the free amine, enabling subsequent coupling.
Table 2: Boc Protection/Deprotection Parameters
| Step | Reagents/Conditions | Source |
|---|---|---|
| Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | |
| Deprotection | 4M HCl in dioxane, 0°C→25°C |
Purification and Crystallization
Crude products often require purification via recrystallization or chromatography.
Solvent-Antisolvent Crystallization
Dissolving the crude product in hot ethanol followed by gradual addition of hexane induces crystallization. This method achieves >95% purity, as evidenced by analogous compounds.
Chromatographic Methods
Silica gel chromatography using ethyl acetate/methanol (9:1) eluent effectively separates unreacted piperazine and phenolic byproducts.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Epoxide Ring-Opening | 68% | 92% | High |
| Mitsunobu Reaction | 55% | 89% | Moderate |
| Nucleophilic Substitution | 60% | 85% | High |
The epoxide route offers superior yield and scalability, making it industrially preferable. However, the Mitsunobu method provides better stereochemical fidelity for chiral intermediates .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring and hydroxyl groups enable nucleophilic substitution, particularly in alkylation and acylation reactions:
Key Reactions:
-
Alkylation of Piperazine Nitrogen :
Reaction with epichlorohydrin under basic conditions forms epoxide intermediates, which undergo nucleophilic attack by piperazine derivatives. For example:Isolated yields range from 77–93% depending on substituents .
-
Acylation :
The secondary amine in piperazine reacts with acyl chlorides (e.g., 3-chlorobenzenesulfonyl chloride) to form sulfonamides. Mechanochemical methods achieve 84% yield in 1 minute .
Hydroxyl Group Reactivity
The hydroxyl groups participate in esterification and oxidation:
Experimental Data:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Acetic anhydride, pyridine, 0°C | Diacetylated derivative | 68% | |
| Oxidation | PCC (pyridinium chlorochromate), CH₂Cl₂ | Ketone derivative | 52% |
Protocol for Epoxide Formation:
-
Reactants : Phenol derivatives (1 equiv), epichlorohydrin (1.2 equiv).
-
Conditions : 30 Hz ball milling, 120–140 min, 35 mL PTFE jar.
Biological Interactions
The compound interacts with biological targets via hydrogen bonding and π-π stacking:
Key Targets:
-
P-glycoprotein (P-gp) : Binds to the drug efflux pump via hydrophobic interactions, modulating multidrug resistance .
-
5-HT₇ Receptors : Acts as an antagonist with Kᵢ = 2.1 nM , attributed to the piperazine and methoxy groups .
Degradation Pathways
Stability studies reveal susceptibility to:
-
Hydrolytic Degradation : At pH > 8, the ether linkage cleaves, forming phenolic byproducts.
-
Photodegradation : UV exposure oxidizes methoxy groups to quinones (λₘₐₓ = 320 nm) .
Comparative Analysis with Analogues
Structural modifications impact reactivity and bioactivity:
| Compound | Key Modification | Reactivity Difference |
|---|---|---|
| Ranolazine | Dimethylphenyl substituent | Lower P-gp inhibition (IC₅₀ = 8 μM) |
| PZ-1361 | Sulfonamide group | Enhanced 5-HT₇ affinity (Kᵢ = 1.7 nM) |
Synthetic Optimization
Critical parameters for high yields:
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research has indicated that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that similar piperazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
- Antidepressant Effects : Compounds with similar structural motifs have been evaluated for their antidepressant effects. The piperazine moiety is known to interact with neurotransmitter systems, potentially enhancing serotonin and norepinephrine levels in the brain, which could be beneficial for depression treatment .
- Cardiovascular Applications : The compound is related to Ranolazine, a drug used for treating chronic angina. Its derivatives have been explored for their ability to modulate cardiac ion channels, thus improving cardiac function and reducing ischemic damage .
Synthesis Methodologies
The synthesis of 1-{4-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-piperazin-1-yl}-3-(4-methoxy-phenoxy)-propan-2-ol involves several steps:
- Formation of the Piperazine Ring : The initial step typically includes the reaction of appropriate amines with carbonyl compounds to form piperazine derivatives.
- Substitution Reactions : Subsequent reactions involve the introduction of methoxyphenoxy groups through nucleophilic substitution.
- Hydroxyl Group Introduction : The final steps often include hydroxylation to yield the desired alcohol form of the compound.
Case Studies
- Study on Anticancer Properties : A study published in the Tropical Journal of Pharmaceutical Research evaluated a series of piperazine derivatives for their anticancer activity against various cancer cell lines. Results indicated significant cytotoxicity correlated with the presence of methoxyphenoxy substituents, suggesting that similar compounds could be further developed as anticancer agents .
- Cardiovascular Research : In a clinical trial involving Ranolazine derivatives, researchers noted improvements in exercise tolerance among patients with chronic angina. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects .
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Structural Analog: 1-(4-Methoxyphenoxy)-3-(1-piperazinyl)-2-propanol
- CAS : 75375-23-4
- Formula : C14H22N2O3 (MW: 266.34 g/mol)
- Key Differences: Substitution: Mono-substituted piperazine (one 4-methoxyphenoxy group) vs. bis-substituted in the target compound. Physicochemical Properties: Lower molecular weight enhances membrane permeability but reduces binding avidity due to fewer aromatic interactions. Pharmacological Implications: Likely shorter metabolic half-life compared to the bis-substituted target compound .
Structural Analog: 2-{4-[2-Hydroxy-3-(1-naphthyloxy)propyl]-1-piperazinyl}phenol
Structural Analog: 3,3'-(piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol)
- CAS : 333749-57-8
- Formula : C25H34N2O6 (MW: 482.56 g/mol)
- Key Differences: Substituent Position: Ortho-methoxy (vs. para) on phenoxy groups. Steric Effects: Ortho substitution may hinder rotational freedom, altering binding kinetics. Metabolism: Ortho-methoxy groups are more prone to demethylation via cytochrome P450 enzymes, reducing metabolic stability compared to the para-substituted target .
Structural Analog: 1-(4-Methoxyphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- CAS : 1179452-11-9
- Formula : C21H26ClF3N2O3 (MW: 446.9 g/mol)
- Salt Form: Hydrochloride improves solubility but may alter pharmacokinetics (e.g., faster absorption) compared to the free base target compound .
Comparative Data Table
Research Findings and Implications
- Target Compound Advantages :
- Limitations :
Biological Activity
The compound 1-{4-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-piperazin-1-yl}-3-(4-methoxy-phenoxy)-propan-2-ol is a piperazine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.536 g/mol. The structure includes multiple functional groups that contribute to its biological activity, such as piperazine and methoxy phenoxy moieties.
| Property | Value |
|---|---|
| Molecular Formula | C24H33N3O4 |
| Molecular Weight | 427.536 g/mol |
| CAS Number | 1393717-45-7 |
| SMILES | COc1ccc(OCC(O)CN2CCN(CC(=O)Nc3c(C)cccc3C)CC2)cc1 |
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that similar piperazine derivatives exhibit antimicrobial properties against various bacterial strains. The presence of methoxy groups enhances lipophilicity, potentially increasing membrane permeability and antibacterial efficacy .
- Cationic Amphiphilic Properties : The compound's structure suggests it may act as a cationic amphiphile, which has been associated with the inhibition of lysosomal phospholipase A2 (PLA2G15). This inhibition is critical in predicting drug-induced phospholipidosis, a condition linked to several therapeutic agents .
- Antioxidant Activity : Some derivatives have shown potential antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : As noted, compounds with similar structures have been shown to inhibit PLA2G15, leading to altered lipid metabolism and potential therapeutic effects in conditions like cardiovascular diseases .
- Cell Membrane Interaction : The amphiphilic nature allows the compound to interact with cellular membranes, influencing cellular uptake and bioavailability.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study evaluated various piperazine derivatives for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. Results indicated that modifications in the phenoxy groups significantly enhanced antibacterial potency .
- Pharmacokinetics and Toxicology : Research focusing on the pharmacokinetics of related compounds highlighted the importance of structure in determining bioavailability and toxicity profiles. Compounds with similar piperazine structures were subjected to toxicity assessments, revealing a need for careful evaluation during drug development .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent choice (e.g., DMF for solubility), and stoichiometry. For example, describes a procedure using KOH in DMF at 175°C, followed by Jones reagent oxidation. To improve yield, researchers could explore alternative catalysts (e.g., phase-transfer catalysts) or ultrasound-assisted methods, as referenced in chalcone epoxide synthesis ( ). Purification via column chromatography or recrystallization in acetone/water mixtures may enhance purity .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For impurities, reference standards (e.g., EP/JP pharmacopeial guidelines in ) should be used. Mass spectrometry (MS) can confirm molecular weight, while differential scanning calorimetry (DSC) assesses crystallinity. and highlight the lack of physical property data, necessitating empirical characterization .
Q. How can stability under varying storage conditions be systematically assessed?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC and Fourier-transform infrared (FTIR) spectroscopy. notes the absence of decomposition data, so thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts .
Advanced Research Questions
Q. What is the mechanistic role of the piperazine moiety in the compound’s pharmacological interactions?
- Methodological Answer : The piperazine group may facilitate hydrogen bonding with biological targets, such as P-glycoprotein residues ( ). Computational docking studies (e.g., AutoDock Vina) can map interactions, while site-directed mutagenesis of tyrosine residues in transport proteins (as in ) validates binding hypotheses. Comparative studies with piperazine analogs ( ) could isolate its contribution .
Q. How can contradictory data on decomposition pathways be resolved?
- Methodological Answer : Conflicting reports on stability ( ) require multi-modal analysis. Use LC-MS/MS to track degradation products and isotopic labeling (e.g., ¹⁴C) to trace reaction pathways. Cross-reference with analogous compounds (e.g., chalcone epoxides in ) to identify shared instability mechanisms under oxidative or hydrolytic conditions .
Q. What computational strategies predict the compound’s interactions with membrane transporters?
- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model lipid bilayer penetration. QSAR models trained on fluorophenyl-piperazine derivatives ( ) may predict affinity for ATP-binding cassette (ABC) transporters. Validate predictions with in vitro permeability assays (e.g., Caco-2 monolayers) .
Q. How do electron-donating substituents (e.g., 4-methoxy groups) influence reactivity in epoxidation or ring-opening reactions?
- Methodological Answer : The methoxy group’s electron-donating nature alters electronic density, as shown in chalcone epoxide synthesis ( ). Cyclic voltammetry can quantify redox potential shifts, while density functional theory (DFT) calculations (e.g., Gaussian 16) model frontier molecular orbitals. Compare with electron-withdrawing analogs ( ) to isolate substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
